4-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-Dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide is a complex organic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, linked to a benzene ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product, with the reaction mixture being stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted pyrazole derivatives from substitution reactions .
Scientific Research Applications
4-[(3,5-Dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can coordinate with metal ions, forming stable complexes that exhibit catalytic activity. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with similar structural features but lacking the benzene ring and hydroxybenzenecarboximidamide moiety.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: A related compound with multiple pyrazole rings attached to a benzene core.
1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime: A compound with similar pyrazole substitution but different functional groups.
Uniqueness
4-[(3,5-Dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide is unique due to its combination of a pyrazole ring with a benzene ring and hydroxybenzenecarboximidamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Biological Activity
The compound 4-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. In vitro evaluations showed that various pyrazole derivatives, including those similar to this compound, exhibited significant antimicrobial activity against a range of pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The most active derivatives demonstrated MIC values as low as 0.22−0.25μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition: These compounds effectively inhibited biofilm formation, surpassing the efficacy of Ciprofloxacin in reducing biofilm mass .
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells.
Case Studies:
- MCF7 Cell Line: The compound exhibited cytotoxic effects with an IC50 value of 3.79μM, indicating significant potential against breast cancer cells .
- A549 Cell Line: Another study reported an IC50 value of 26μM for related pyrazole derivatives against lung adenocarcinoma cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
4a | MCF7 | 3.79 | Induces apoptosis |
5b | A549 | 26 | Inhibits cell proliferation |
6c | NCI-H460 | 0.39 | Autophagy induction |
The biological activity of this compound is attributed to several mechanisms:
- DNA Gyrase Inhibition: Similar pyrazole derivatives have shown to inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64μM, which is crucial for bacterial DNA replication .
- DHFR Inhibition: The inhibition of dihydrofolate reductase (DHFR) has also been observed with IC50 values between 0.52 and 2.67μM, suggesting potential for use in treating infections caused by resistant strains .
Safety and Toxicity
Studies on hemolytic activity revealed that the compound exhibits low toxicity with % lysis ranging from 3.23 to 15.22%, indicating a favorable safety profile compared to standard cytotoxic agents like Triton X-100 .
Properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-7-10(2)17(15-9)8-11-3-5-12(6-4-11)13(14)16-18/h3-7,18H,8H2,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXMRQWCFCQYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=NO)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.